molecular formula C8H2BrF3INO B12853602 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B12853602
M. Wt: 391.91 g/mol
InChI Key: CRCNTBSMGYGZAL-UHFFFAOYSA-N
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Description

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole (CAS 1980062-93-8) is a high-value benzoxazole derivative supplied for research and development purposes. This compound features a molecular formula of C8H2BrF3INO and a molecular weight of 391.91 . Its structure incorporates both bromo and iodo substituents on the benzoxazole ring, making it a versatile and reactive intermediate for various chemical transformations, including metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. The presence of the electron-withdrawing trifluoromethyl group at the 2-position can significantly influence the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity in biological systems. This makes the compound a particularly valuable scaffold in medicinal chemistry for the synthesis of more complex molecules for drug discovery programs, as well as in materials science for the development of novel organic materials. This product is intended for research use only and is not approved for human or therapeutic use.

Properties

Molecular Formula

C8H2BrF3INO

Molecular Weight

391.91 g/mol

IUPAC Name

5-bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H2BrF3INO/c9-3-1-4(13)6-5(2-3)14-7(15-6)8(10,11)12/h1-2H

InChI Key

CRCNTBSMGYGZAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)C(F)(F)F)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of a benzoxazole derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Often requires oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoxazoles

Key Compounds ():
CAS No. Compound Name Substituents Structural Similarity
5676-56-2 5-Bromo-2-methyl-1,3-benzoxazole Br (C5), CH3 (C2) 0.91
151230-42-1 6-Bromo-2-methylbenzo[d]oxazole Br (C6), CH3 (C2) 0.95
1803837-92-4 4-Bromo-2-ethylbenzo[d]oxazole Br (C4), C2H5 (C2) 0.92

Analysis :

  • Electronic Effects : The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to methyl/ethyl substituents in analogs. This increases reactivity in Suzuki-Miyaura couplings or SNAr reactions .
  • Stability : Trifluoromethyl groups improve thermal and oxidative stability relative to alkyl substituents, as seen in analogs like 5-Bromo-2-methyl-1,3-benzoxazole .

Heterocyclic Derivatives with Sulfonyl/Indazole Moieties

Oxazosulfyl ():
  • Formula : C15H11F3N2O5S2
  • Key Features : Pyridine-linked sulfonyl groups, trifluoromethylsulfonyl substituent.
  • Properties :
    • Hydrogen bond acceptors: 10 (vs. ~4–6 in the target compound).
    • Topological polar surface area (TPSA): 124 Ų (higher than benzoxazole analogs, suggesting reduced membrane permeability).

Comparison :

  • The target compound lacks sulfonyl groups, reducing TPSA and improving lipophilicity for CNS-targeting applications.
  • Trifluoromethyl at C2 (target) vs. trifluoromethylsulfonyl (Oxazosulfyl) results in distinct electronic profiles, with the latter being more electron-deficient .
Indazole Derivatives ():
CAS No. Compound Name Substituents Similarity
1428234-73-4 7-Bromo-5-(trifluoromethyl)-1H-indazole Br (C7), CF3 (C5) 0.88

Analysis :

  • Aromatic System : Indazole’s two-nitrogen system increases basicity compared to benzoxazole’s oxygen-nitrogen system.
  • Halogen Position : Bromine at C7 in both compounds, but the indazole’s fused pyrazole ring alters conjugation patterns, affecting UV absorption and binding affinity .

Benzofuran and Dihydropyrazolo-oxazole Analogs

5-Bromo-2,7-dimethyl-3-(3-methyl-phenylsulfonyl)-1-benzofuran ():
  • Features : Sulfonyl and methyl groups on a benzofuran core.
  • Comparison : Benzofuran’s oxygen atom is less electronegative than benzoxazole’s nitrogen, reducing dipole moments. The sulfonyl group enhances solubility but may limit blood-brain barrier penetration compared to the target compound’s halogens .
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole ():
  • Features : Partially saturated pyrazolo-oxazole ring with bromine.
  • Comparison: The non-aromatic dihydro structure reduces conjugation, lowering thermal stability. Methyl at C2 offers minimal steric hindrance compared to the target’s trifluoromethyl group .

Research Implications

  • The iodine and trifluoromethyl groups in the target compound make it a superior candidate for catalytic cross-coupling reactions compared to methyl/bromo-substituted benzoxazoles .
  • Its lower TPSA compared to sulfonyl-containing analogs (e.g., Oxazosulfyl) suggests better bioavailability for drug development .

Biological Activity

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC7H3BrINO
Molecular Weight323.91 g/mol
IUPAC Name5-bromo-7-iodo-1,3-benzoxazole
InChI KeyVVXGARUGVSECOU-UHFFFAOYSA-N

The presence of both bromine and iodine atoms contributes to the compound's unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study reported its effectiveness against Xanthomonas oryzae with a minimum inhibitory concentration (MIC) of 47.6 mg/L, and against Xanthomonas citri with an MIC of 36.8 mg/L .

Table: Antimicrobial Activity Data

PathogenMIC (mg/L)
Xanthomonas oryzae47.6
Xanthomonas citri36.8

The compound's mechanism of action involves the up-regulation of succinate dehydrogenase (SDH), which plays a crucial role in oxidative phosphorylation, leading to inhibited bacterial reproduction .

2. Antiviral Activity

In addition to its antimicrobial effects, this compound has demonstrated antiviral activity . It showed protective effects against tobacco mosaic virus (TMV), with inhibition rates reaching up to 54.41% at certain concentrations . This suggests that modifications in the chemical structure can enhance antiviral efficacy.

Table: Antiviral Activity Data

CompoundProtective Activity (%)
This compound54.41

3. Anticancer Activity

The compound has also been investigated for its anticancer properties . Benzoxazole derivatives, including this compound, have shown cytotoxic effects on various cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The specific mechanisms may involve interference with cell cycle regulation and apoptosis pathways.

The biological activity of this compound can be attributed to its ability to interact with key molecular targets such as enzymes and receptors involved in essential cellular processes:

  • Antimicrobial Mechanism: Inhibition of enzymes critical for bacterial cell wall synthesis.
  • Antiviral Mechanism: Disruption of viral replication processes.
  • Anticancer Mechanism: Induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug discovery and development:

  • Bacterial Infections: The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
  • Viral Infections: Its antiviral properties suggest potential use in treating viral diseases, particularly those caused by TMV.
  • Cancer Therapeutics: The cytotoxic effects observed in various cancer cell lines indicate its potential role as an anticancer agent.

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